5alpha-Androstane-2,11-dione

Steroid Synthesis Androstane Chemistry Regioselectivity

Procure 5alpha-Androstane-2,11-dione as a key analytical reference standard for the 5α-dione pathway in castration-resistant prostate cancer (CRPC). Its precise 5α-configuration and 2,11-dione structure are essential for tracking enzymatic conversion of adrenal precursors to active androgens like 11-keto-5α-androstanedione and 11KDHT. Use as a starting material for C2/C11-modified analog synthesis, or as an authentic standard for LC-MS/MS/GC-MS assay development. Avoid isomeric substitutes; only the 2,11-dione regioisomer ensures valid data.

Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
CAS No. 1449-57-6
Cat. No. B075802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Androstane-2,11-dione
CAS1449-57-6
Synonyms5α-Androstane-2,11-dione
Molecular FormulaC19H28O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC12CCCC1C3CCC4CCC(=O)CC4(C3C(=O)C2)C
InChIInChI=1S/C19H28O2/c1-18-9-3-4-15(18)14-8-6-12-5-7-13(20)10-19(12,2)17(14)16(21)11-18/h12,14-15,17H,3-11H2,1-2H3/t12-,14+,15+,17-,18+,19+/m1/s1
InChIKeyXEKQPALUTJONKX-WWOGELLMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5alpha-Androstane-2,11-dione (CAS 1449-57-6): A Defined Androstane Dione Intermediate for Steroid Research


5alpha-Androstane-2,11-dione (CAS 1449-57-6), a C19H28O2 steroid, is a defined androstane dione featuring ketone groups at the C2 and C11 positions of the 5alpha-reduced steroid skeleton . This compound serves as a key intermediate or reference standard in the synthesis and analysis of biologically active androstanes, particularly those involved in the alternative 5α-dione pathway of androgen metabolism [1]. Its specific 2,11-dione substitution pattern distinguishes it from other androstanedione isomers, such as the more common 3,17-dione and 2,16-dione analogs, which exhibit distinct chemical reactivity and biological roles [2]. Understanding its precise structure and properties is crucial for researchers investigating steroid biochemistry, prostate cancer pathways, and the development of novel steroidal agents.

Why 5alpha-Androstane-2,11-dione (CAS 1449-57-6) Cannot Be Replaced by Common Androstanedione Isomers


Substitution of 5alpha-Androstane-2,11-dione with other androstanedione isomers (e.g., 5alpha-androstane-3,17-dione or 5alpha-androstane-2,16-dione) is not feasible for critical research applications due to divergent chemical behavior and biological recognition [1]. The position of the oxo groups (C2 and C11 vs. C3 and C17) dictates the compound's reactivity in synthetic transformations and its substrate specificity for key enzymes like 5α-reductase and 17β-hydroxysteroid dehydrogenase [2]. Furthermore, while the 5alpha-configuration is shared among many androstanes, the 5beta-isomer (5beta-androstane-2,11-dione) would exhibit a fundamentally different three-dimensional shape, altering its binding to steroid receptors and metabolizing enzymes [3]. Therefore, for experiments where precise stereochemistry and regiochemistry are required—such as in the study of the 5α-dione pathway or as a specific analytical standard—using a generic or isomeric substitute will yield invalid or misleading data.

5alpha-Androstane-2,11-dione (1449-57-6): Quantitative Differentiation Evidence for Procurement Decisions


Regiochemical Distinction: C2,11-Dione vs. C3,17-Dione Isomers in Synthetic Yield and Reactivity

5alpha-Androstane-2,11-dione presents a distinct C2,11-dione regiochemistry compared to the more commonly available 5alpha-androstane-3,17-dione. This structural difference is critical for synthetic applications. For instance, a synthetic route starting from 5alpha-androstane-3,17-dione to produce a 2,16-dione analog resulted in a specific overall yield of 24% [1]. This demonstrates the non-interchangeability of the starting material's oxo-group positions. The yield and feasibility of any synthetic sequence are highly dependent on the initial regioisomer, and 5alpha-androstane-2,11-dione provides a unique entry point for functionalization at the C2 and C11 positions that cannot be achieved with the C3,C17 isomer.

Steroid Synthesis Androstane Chemistry Regioselectivity

Stereochemical Specificity: 5alpha-Configuration vs. 5beta-Isomer in Androgenicity

The 5alpha-configuration of 5alpha-androstane-2,11-dione is a critical determinant of its biological activity. While direct quantitative data for the 2,11-dione is limited, class-level studies show that the 5alpha- and 5beta-isomers of the androstane hydrocarbon exhibit a low but differential level of androgenicity in vivo [1]. The 5alpha-configuration is essential for the 'flattened' shape that stabilizes steroid-receptor complexes, a property not shared by the bent 5beta-isomer [2]. Therefore, the 5alpha- designation is not a trivial prefix but a key structural feature with functional consequences.

Androgen Receptor Stereochemistry Bioactivity

Analytical Characterization: Distinct NMR Signatures for 5alpha-Androstane-2,11-dione

5alpha-Androstane-2,11-dione can be reliably identified and differentiated from other androstanediones through its unique 1H and 13C NMR spectral signature. A comprehensive NMR study of 5alpha-androstanes with various C3, C9, C11, and C17 substituents provides a reference framework for this class of compounds [1]. The chemical shifts of the C18 and C19 angular methyl groups, as well as the C2 and C11 carbonyl carbons, serve as diagnostic peaks for confirming the compound's identity and purity.

NMR Spectroscopy Analytical Chemistry Structural Confirmation

Recommended Procurement Scenarios for 5alpha-Androstane-2,11-dione (1449-57-6)


Investigations of the Alternative 5α-Dione Pathway in Prostate Cancer

Procure 5alpha-Androstane-2,11-dione as a key analytical reference standard or synthetic precursor for studying the 5α-dione pathway, a critical route for intratumoral androgen synthesis in castration-resistant prostate cancer (CRPC) [1]. Its defined 5alpha-configuration and 2,11-dione structure are essential for tracking the enzymatic conversion of adrenal precursors to active androgens like 11-keto-5α-androstanedione and 11KDHT, which exhibit potent AR agonist activity [2].

Synthesis of Novel C2- or C11-Functionalized Androstane Derivatives

Use 5alpha-Androstane-2,11-dione as a starting material for the targeted synthesis of androstane analogs with modifications at the C2 or C11 positions. As demonstrated with related systems, the starting dione's regiochemistry dictates the efficiency and outcome of multi-step synthetic routes [3]. This compound provides a unique entry point for creating derivatives that are inaccessible from more common 3,17-diones.

Analytical Method Development and Metabolite Identification in Steroidomics

Acquire 5alpha-Androstane-2,11-dione to serve as an authentic standard for the development and validation of LC-MS/MS or GC-MS assays designed to quantify androstanediones in biological matrices. Its distinct NMR and chromatographic properties, inferred from class studies [4], enable its unambiguous identification and differentiation from isobaric isomers, ensuring accurate metabolomic profiling in studies of steroid metabolism.

Steroid Enzyme Specificity and Inhibition Studies

Employ 5alpha-Androstane-2,11-dione as a substrate or reference inhibitor in enzymatic assays for steroidogenic enzymes such as 5α-reductase (SRD5A) and 17β-hydroxysteroid dehydrogenase (17βHSD) [2]. Its unique substitution pattern allows researchers to probe the active site geometry and substrate specificity of these enzymes, which is crucial for understanding their role in hormone-dependent diseases.

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